molecular formula C13H21N3OSi B1404269 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine CAS No. 697739-02-9

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine

Cat. No. B1404269
M. Wt: 263.41 g/mol
InChI Key: VAAFLGXLLLTFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine (TMEI) is a novel compound that has been recently identified as a potential therapeutic agent due to its ability to interact with various proteins and enzymes in the body. TMEI is a small molecule that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, TMEI has been found to possess activity in the areas of neuroprotection, cardiovascular protection, and metabolic regulation. This compound has been studied extensively in both in vitro and in vivo models, and its potential as a therapeutic agent is being explored in clinical trials.

Scientific Research Applications

Synthesis and Protection Group Applications

  • The compound has been used in the synthesis of triazole and indazole derivatives, demonstrating utility in creating novel organic compounds. For instance, the use of 2-(trimethylsilyl)ethoxymethyl (SEM) group, similar in structure to the compound , has shown efficiency in directing regioselective lithiation and generating new indazole derivatives (Luo, Chen, & Dubowchik, 2006).

Chemical Behavior and Reactions 2. The compound exhibits specific chemical behaviors in reactions with other organic and organosilicon compounds, such as isocyanates, leading to unique products depending on the substituent at the nitrogen atom (Belova, Golub, Storozhenko, & Kirilin, 2021).

Formation of Heterocycles and Cycloadditions 3. It plays a crucial role in the formation of heterocyclic structures like oxazolidines and thiazolidines through reactions with other organic molecules, contributing to a broader range of chemical synthesis possibilities (Degl'innocenti, Capperucci, Malesci, Acciai, & Castagnoli, 2006).

Potential in Pharmaceutical Synthesis 4. The compound's derivatives have shown potential in pharmaceutical synthesis, such as the creation of antitumor agents. This indicates its relevance in the development of new therapeutic compounds (De-qing, 2011).

Catalysis and Polymer Functionalization 5. Its derivatives are also important in catalysis and polymer functionalization, providing avenues for the development of novel materials with specific properties (Schneider, Schäfer, & Mülhaupt, 1997).

properties

IUPAC Name

1-(2-trimethylsilylethoxymethyl)indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OSi/c1-18(2,3)8-7-17-10-16-13-6-4-5-12(14)11(13)9-15-16/h4-6,9H,7-8,10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAFLGXLLLTFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=CC=CC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739960
Record name 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine

CAS RN

697739-02-9
Record name 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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